Cas no 131457-46-0 ((S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) 化学的及び物理的性質

名前と識別子

-

- (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- (S,S)-2,2-Bis(4-phenyl-2-oxazolin-2-yl)propane

- (-)-2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]

- (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)

- (-)-2,2′-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]

- (−)-2,2′-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]

- (S,S)-2,2'-(Dimethylmethylene)bis(4-phenyl-2-oxazoline)

- 2,2'-isopropylidenebis(4-phenyl-2-oxazoline)

- (-)-2,2-BIS[(4S)-4-PHENYL-2-OXAZOLIN-2-YL]PROPANE

- (S)-(-)-2,2'-ISOPROPYLIDENEBIS(4-PHENYL-2-OXAZOLINE)

- (-)-2,2-Bis[(4S)-4-phenyl-2-oxazolin-2-yl]propane,98%

- 2,2-Bis[(4S)-4-phenyl-2-oxazolin-2-yl]propane,99%e.e.

-

- MDL: MFCD00192245

- インチ: InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m1/s1

- InChIKey: JTNVCJCSECAMLD-QZTJIDSGSA-N

- ほほえんだ: CC(C1=N[C@@H](C2=CC=CC=C2)CO1)(C3=N[C@@H](C4=CC=CC=C4)CO3)C

計算された属性

- せいみつぶんしりょう: 334.16800

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

じっけんとくせい

- 色と性状: 明るい黄色の液体

- 密度みつど: 1 g/mL at 25 °C(lit.)

- ゆうかいてん: 37-41 °C (lit.)

- ふってん: 193 °C/0.03 mmHg(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: -155 ° (C=1, EtOH)

- PSA: 43.18000

- LogP: 3.22380

- 光学活性: [α]20/D −160°, c = 1 in ethanol

- ようかいせい: 未確定

- ひせんこうど: -150 º (c=1% in EtOH)

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

- 福カードFコード:10

- リスク用語:R36/37/38

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S22;S24/25

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB31194-0.1g |

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) |

131457-46-0 | 97% | 0.1g |

¥249 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB31194-0.05g |

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) |

131457-46-0 | 97% | 0.05g |

¥151 | 2023-09-15 | |

| abcr | AB150033-5 g |

(-)-2,2-Bis[(4S)-4-phenyl-2-oxazolin-2-yl]propane, 98%, ee 98,5%; . |

131457-46-0 | 98% | 5 g |

€450.00 | 2023-07-20 | |

| TRC | I918348-2.5mg |

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) |

131457-46-0 | 2.5mg |

$ 50.00 | 2022-06-04 | ||

| ChemScence | CS-W014499-250mg |

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |

131457-46-0 | ≥98.0% | 250mg |

$38.0 | 2022-04-28 | |

| Ambeed | A558866-250mg |

(4S,4S)-2,2-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |

131457-46-0 | 98% 99%ee | 250mg |

$17.0 | 2025-02-20 | |

| Fluorochem | 219606-1g |

4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |

131457-46-0 | 95% | 1g |

£165.00 | 2022-03-01 | |

| Advanced ChemBlocks | K10917-5G |

(S,S)-2,2-Bis(4-phenyl-2-oxazolin-2-yl)propane |

131457-46-0 | 97% | 5G |

$515 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA367-500mg |

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) |

131457-46-0 | 95.0%(GC) | 500mg |

¥1697.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | l115665-1g |

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) |

131457-46-0 | 97% | 1g |

¥732.90 | 2023-09-02 |

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) 関連文献

-

Lei Xie,Hongli Ma,Jiaqi Li,Yuan Yu,Zhaohai Qin,Bin Fu Org. Chem. Front. 2017 4 1858

-

Jian Zhou,Yong Tang Chem. Commun. 2004 432

-

Mari Elena Owen,Emma Carter,Graham J. Hutchings,Benjamin D. Ward,Damien M. Murphy Dalton Trans. 2012 41 11085

-

Simon Doherty,Julian G. Knight,Jack R. Ellison,Peter Goodrich,Leanne Hall,Christopher Hardacre,Mark J. Muldoon,Soomin Park,Ana Ribeiro,Carlos Alberto Nieto de Castro,Maria José Louren?o,Paul Davey Green Chem. 2014 16 1470

-

Guanjie Wang,Jie Huang,Junmin Zhang,Zhenqian Fu Org. Chem. Front. 2022 9 4507

-

Dominique Cahard,Xiuhua Xu,Samuel Couve-Bonnaire,Xavier Pannecoucke Chem. Soc. Rev. 2010 39 558

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)に関する追加情報

Introduction to (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) and Its CAS No. 131457-46-0

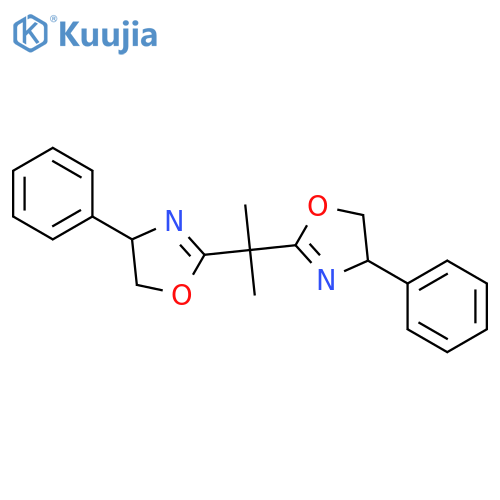

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) is a highly specialized organic compound with the CAS number 131457-46-0. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. As a chiral ligand, it plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds which are essential in the development of pharmaceuticals and fine chemicals.

The molecular structure of (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) consists of two oxazoline units linked by an isopropylidene group, with each oxazoline ring substituted with a phenyl group at the 4-position. This configuration imparts exceptional steric and electronic properties, making it an ideal candidate for catalytic applications. The presence of two stereocenters in the molecule ensures its chiral nature, which is critical for achieving high enantioselectivity in chemical reactions.

In recent years, there has been a surge in research focusing on the development of novel chiral ligands for asymmetric catalysis. Among these, (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) has emerged as a standout compound due to its remarkable performance in various catalytic systems. For instance, it has been widely used in transition metal-catalyzed reactions such as hydrogenation, epoxidation, and cross-coupling reactions. These reactions are pivotal in synthesizing complex organic molecules, particularly in the pharmaceutical industry.

One of the most notable applications of (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) is in the asymmetric hydrogenation of prochiral alkenes. This process is crucial for producing enantiomerically pure drugs that exhibit higher efficacy and fewer side effects compared to their racemic counterparts. Recent studies have demonstrated that this ligand can achieve outstanding enantioselectivity in hydrogenation reactions catalyzed by metals such as rhodium and palladium. The high turnover numbers and excellent catalyst turnover frequencies observed in these reactions highlight the compound's efficiency and robustness.

The synthesis of (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) is another area of intense interest. Researchers have developed multiple synthetic routes to produce this compound with high enantiomeric purity. One such method involves the reaction of 4-bromophenol with sarcosine under acidic conditions, followed by cyclization and subsequent purification steps. These synthetic strategies have been optimized to ensure scalability and cost-effectiveness, making it feasible for industrial applications.

The pharmaceutical industry has been particularly keen on exploring the potential of (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) due to its ability to facilitate the synthesis of biologically active molecules. For example, it has been employed in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to produce these drugs with high enantiomeric purity has significantly enhanced their pharmacological properties. Additionally, the compound's stability under various reaction conditions makes it a reliable choice for large-scale synthesis.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the mechanistic aspects of reactions involving (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline). Molecular modeling studies have revealed insights into how this ligand interacts with transition metals and substrates, providing a foundation for further optimization of catalytic systems. These computational approaches are complemented by experimental investigations, which have collectively enhanced our knowledge of this compound's reactivity and selectivity.

The environmental impact of using chiral ligands like (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) is another critical consideration. Efforts have been made to develop green chemistry principles that minimize waste and reduce energy consumption during synthesis. For instance, solvent-free reactions and catalytic cycles that require less harsh conditions have been explored. These sustainable practices align with global efforts to promote environmentally friendly chemical processes.

In conclusion, (S,S)-S,S- isopropylidenebis(4- phenyl- Oxazole) (CAS No.131457460) represents a significant advancement in chiral catalysis with diverse applications across pharmaceuticals and fine chemicals industries. Its unique structural features enable high enantioselectivity in various catalytic reactions while adhering to sustainable chemical practices.

131457-46-0 ((S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)) 関連製品

- 1428328-51-1(1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane)

- 1019355-36-2(1-(2,4-dichlorophenyl)ethyl(ethyl)amine)

- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

- 1797246-55-9(3-cyano-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide)

- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)

- 1078634-03-3(1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide)

- 1024477-93-7(3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)

- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)

- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)

- 946346-75-4(N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide)